molecular formula C18H15FN2OS2 B2785858 2-((4-fluorophenyl)thio)-N-((2-(thiophen-2-yl)pyridin-3-yl)methyl)acetamide CAS No. 2034450-35-4

2-((4-fluorophenyl)thio)-N-((2-(thiophen-2-yl)pyridin-3-yl)methyl)acetamide

Cat. No.: B2785858
CAS No.: 2034450-35-4
M. Wt: 358.45
InChI Key: HGOIGBXFVKTDTM-UHFFFAOYSA-N
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Description

2-((4-fluorophenyl)thio)-N-((2-(thiophen-2-yl)pyridin-3-yl)methyl)acetamide is a synthetic organic compound that features a combination of fluorophenyl, thiophene, and pyridine moieties. Compounds with such structures are often investigated for their potential biological activities and applications in medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-((4-fluorophenyl)thio)-N-((2-(thiophen-2-yl)pyridin-3-yl)methyl)acetamide typically involves multi-step organic reactions. A common approach might include:

    Formation of the thioether linkage: Reacting 4-fluorothiophenol with an appropriate halide or sulfonate ester.

    Amide bond formation: Coupling the resulting thioether with an acyl chloride or an activated ester of the acetamide derivative.

    Pyridine and thiophene incorporation: Introducing the pyridine and thiophene rings through cross-coupling reactions or nucleophilic substitutions.

Industrial Production Methods

Industrial production methods would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, green chemistry principles, and scalable purification techniques.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the sulfur atom, leading to sulfoxide or sulfone derivatives.

    Reduction: Reduction reactions could target the nitro groups (if present) or other reducible functionalities.

    Substitution: The aromatic rings (fluorophenyl, thiophene, pyridine) may participate in electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents like hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA).

    Reduction: Reagents such as lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4).

    Substitution: Halogenating agents, nucleophiles like amines or thiols.

Major Products

The major products would depend on the specific reactions and conditions used. For example, oxidation might yield sulfoxides or sulfones, while substitution could introduce various functional groups onto the aromatic rings.

Scientific Research Applications

Chemistry

    Synthetic Intermediates: Used as intermediates in the synthesis of more complex molecules.

    Catalysis: Potential use as ligands or catalysts in organic reactions.

Biology

    Biological Activity: Investigated for potential antimicrobial, antifungal, or anticancer properties.

Medicine

    Drug Development: Potential lead compound for the development of new pharmaceuticals targeting specific biological pathways.

Industry

    Material Science: Possible applications in the development of new materials with unique properties.

Mechanism of Action

The mechanism of action would depend on the specific biological or chemical context in which the compound is used. Generally, it might involve:

    Molecular Targets: Binding to specific proteins, enzymes, or receptors.

    Pathways: Modulating signaling pathways, enzyme activities, or gene expression.

Comparison with Similar Compounds

Similar Compounds

  • 2-((4-chlorophenyl)thio)-N-((2-(thiophen-2-yl)pyridin-3-yl)methyl)acetamide
  • 2-((4-bromophenyl)thio)-N-((2-(thiophen-2-yl)pyridin-3-yl)methyl)acetamide

Uniqueness

  • Fluorine Substitution : The presence of a fluorine atom can significantly alter the compound’s reactivity, biological activity, and pharmacokinetic properties compared to its chloro or bromo analogs.

Properties

IUPAC Name

2-(4-fluorophenyl)sulfanyl-N-[(2-thiophen-2-ylpyridin-3-yl)methyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H15FN2OS2/c19-14-5-7-15(8-6-14)24-12-17(22)21-11-13-3-1-9-20-18(13)16-4-2-10-23-16/h1-10H,11-12H2,(H,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HGOIGBXFVKTDTM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(N=C1)C2=CC=CS2)CNC(=O)CSC3=CC=C(C=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H15FN2OS2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

358.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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